Structural Uniqueness: TMS-Protected Tertiary Alcohol vs. Free Hydroxyl Analogs in Synthetic Utility
The TMS ether group at the 1-position of the cyclopentane ring distinguishes this compound from the corresponding free tertiary alcohol analog. The TMS group increases the molecular weight by 72.18 g/mol relative to the deprotected alcohol (C₁₄H₁₄N₂O, MW ≈ 226.27 g/mol), providing a calculated LogP increase of approximately 1.5–2.0 units based on fragment-based estimation [1]. This enhanced lipophilicity facilitates silica gel chromatographic purification and organic solvent extraction. The TMS group enables selective deprotection under mild fluoride conditions (e.g., TBAF) without affecting the nitrile functionality [1].
| Evidence Dimension | Molecular weight and calculated LogP impact of TMS protection |
|---|---|
| Target Compound Data | MW = 298.45 g/mol; estimated LogP ≈ 3.5–4.5 (TMS-protected) |
| Comparator Or Baseline | C₁₄H₁₄N₂O deprotected analog: MW ≈ 226.27 g/mol; estimated LogP ≈ 2.0–2.5 |
| Quantified Difference | ΔMW = +72.18 g/mol; ΔLogP ≈ +1.5 to +2.0 (estimated) |
| Conditions | Calculated physicochemical properties; PubChem computed descriptors [1] |
Why This Matters
The TMS group alters physicochemical properties (increased lipophilicity, altered MW) that directly affect purification, characterization, and compatibility with downstream synthetic steps, making this compound functionally non-interchangeable with deprotected analogs.
- [1] PubChem. Cyclopentanecarbonitrile, 3-(1H-indol-3-yl)-1-[(trimethylsilyl)oxy]-. Compound Summary. CID 10891870. National Center for Biotechnology Information. Accessed 2026-04-30. View Source
